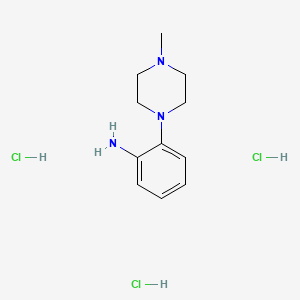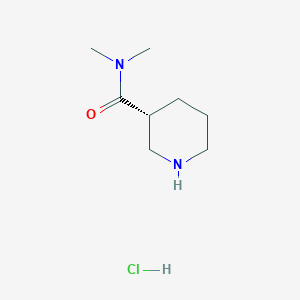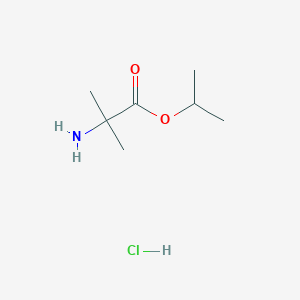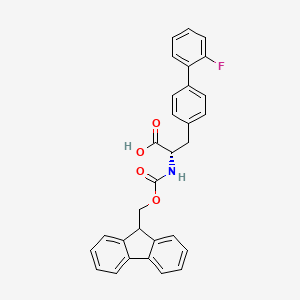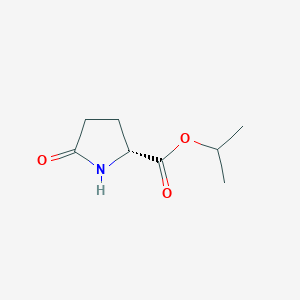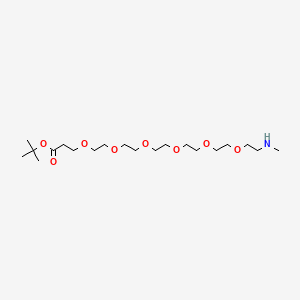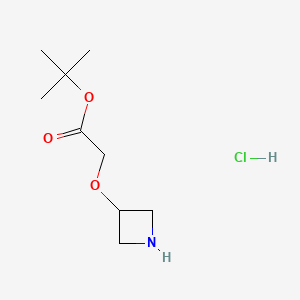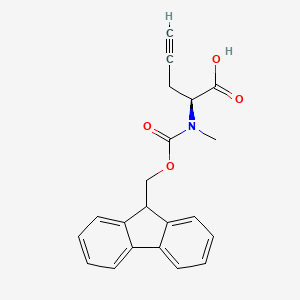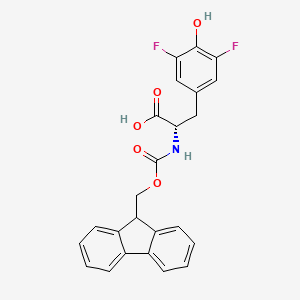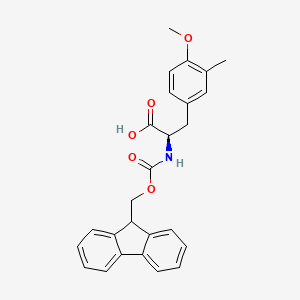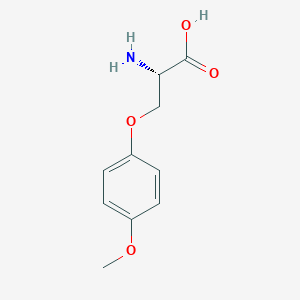![molecular formula C23H20ClN3O5S B8233438 5-(N'-[2-Aminoethyl]thioureidofluorescein)](/img/structure/B8233438.png)
5-(N'-[2-Aminoethyl]thioureidofluorescein)
Vue d'ensemble
Description
5-(N’-[2-Aminoethyl]thioureidofluorescein) is a fluorescent compound that belongs to the family of thiourea derivatives. It is known for its unique chemical structure, which combines the properties of fluorescein and thiourea. This compound is widely used in various scientific research fields due to its fluorescent properties and ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N’-[2-Aminoethyl]thioureidofluorescein) typically involves the reaction of fluorescein isothiocyanate with ethylenediamine. The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-(N’-[2-Aminoethyl]thioureidofluorescein) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is also scaled up using industrial chromatography systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-(N’-[2-Aminoethyl]thioureidofluorescein) undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
5-(N’-[2-Aminoethyl]thioureidofluorescein) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(N’-[2-Aminoethyl]thioureidofluorescein) involves its ability to form stable complexes with metal ions. The thiourea group acts as a ligand, binding to metal ions and enhancing the compound’s fluorescent properties. This interaction allows the compound to be used as a sensitive and selective fluorescent probe in various analytical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein Isothiocyanate: A precursor to 5-(N’-[2-Aminoethyl]thioureidofluorescein) with similar fluorescent properties but lacks the thiourea group.
Ethylenediamine: A simple diamine used in the synthesis of 5-(N’-[2-Aminoethyl]thioureidofluorescein).
Thiourea: A compound with similar chemical properties but without the fluorescent characteristics of fluorescein.
Uniqueness
5-(N’-[2-Aminoethyl]thioureidofluorescein) is unique due to its combination of fluorescent properties and thiourea functionality. This dual characteristic allows it to be used in a wide range of applications, from chemical sensing to biological imaging, making it a versatile and valuable compound in scientific research.
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S.ClH/c24-7-8-25-22(32)26-12-1-4-16-15(9-12)21(29)31-23(16)17-5-2-13(27)10-19(17)30-20-11-14(28)3-6-18(20)23;/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDJUQLSKHSDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B8233370.png)
